Trimethylhexanol

Descripción general

Descripción

Métodos De Preparación

Trimethylhexanol is primarily synthesized through the oxo process, which involves the hydroformylation of diisobutylene to form the corresponding aldehyde, followed by hydrogenation to produce the alcohol . The reaction conditions typically include the use of a cobalt or rhodium catalyst under high pressure and temperature. Industrial production methods also involve similar processes, ensuring the compound’s purity and consistency for commercial use .

Análisis De Reacciones Químicas

Trimethylhexanol undergoes various chemical reactions, primarily at its hydroxyl functional group. Some of the common reactions include:

Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

Trimethylhexanol has several scientific research applications across various fields:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of esters and other derivatives.

Biology: The compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain organisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for pharmaceutical compounds.

Industry: this compound is widely used in the fragrance industry for its pleasant odor. .

Mecanismo De Acción

The mechanism of action of hexanol, trimethyl- primarily involves its interaction with biological membranes and proteins. As a small, hydrophobic molecule, it can easily penetrate cell membranes and affect their fluidity and permeability. It may also interact with specific protein targets, altering their structure and function. The exact molecular pathways involved in its biological effects are still under investigation .

Comparación Con Compuestos Similares

Trimethylhexanol can be compared with other similar compounds, such as:

Isononyl alcohol: A mixture that includes hexanol, trimethyl-, and is used in similar applications.

3,5,5-Trimethylhexanal: An aldehyde derivative of hexanol, trimethyl-, used in fragrance and flavor industries.

2,6-Dimethyl-4-heptanol: Another branched-chain alcohol with similar properties and applications .

This compound stands out due to its unique combination of a branched structure and a primary alcohol functional group, which imparts specific chemical and physical properties that are valuable in various applications.

Actividad Biológica

Trimethylhexanol, specifically 3,5,5-trimethyl-1-hexanol (CAS No. 3452-97-9), is an aliphatic alcohol that has garnered attention for its potential biological activities. This compound is primarily used in the production of various esters and as a solvent in industrial applications. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

- Chemical Formula: C₉H₂₀O

- Molecular Weight: 144.26 g/mol

- Structure: Contains a branched-chain structure with three methyl groups attached to the hexanol backbone.

Acute Toxicity

In studies evaluating the acute toxicity of this compound, it was administered to rats at doses of 500, 1000, and 2000 mg/kg. The results indicated that the substance has a low toxicity profile, with a No Observed Adverse Effect Level (NOAEL) determined at 12 mg/kg/day for repeated doses in both male and female rats .

Table 1: Acute Toxicity Findings

| Dose (mg/kg) | Observations |

|---|---|

| 500 | No significant effects observed |

| 1000 | Mild renal tubular changes noted |

| 2000 | Moderate renal damage observed |

Genotoxicity

Genotoxicity studies have shown that this compound does not exhibit mutagenic properties. In bacterial assays (Ames test), it was tested on various strains of Salmonella typhimurium and Escherichia coli with negative results for mutagenicity up to a concentration of 500 µg/plate. Additionally, chromosomal aberration tests in Chinese hamster lung cells also returned negative results at concentrations up to 0.10 mg/mL .

Table 2: Genotoxicity Study Results

| Test Type | Test System | Dose | Result |

|---|---|---|---|

| Ames Test | S. typhimurium | Up to 500 µg/plate | Negative |

| Chromosomal Aberration | CHL/IU Cells | Up to 0.10 mg/mL | Negative |

Carcinogenicity

Case Studies and Applications

This compound is primarily utilized in the synthesis of esters for use in plastics, lubricants, and cosmetics due to its favorable properties as a solvent and intermediate. Its esters are known for their low volatility and high stability, making them suitable for various industrial applications.

Case Study: Ester Production

In one notable application, this compound was used to produce di(3,5,5-trimethyl-1-hexyl) adipate, which is evaluated for its performance as a plasticizer in polyvinyl chloride (PVC) formulations. The study demonstrated that the ester exhibited excellent compatibility with PVC, enhancing flexibility without compromising thermal stability .

Propiedades

IUPAC Name |

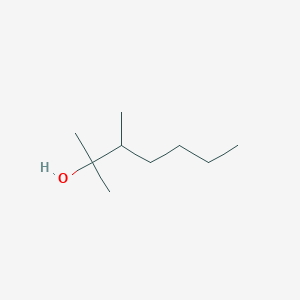

2,3-dimethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8(2)9(3,4)10/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSMEVPHTJECDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-39-1 | |

| Record name | Hexanol, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.